molecular formula C9H12ClNO B1589775 2-tert-Butoxy-6-chloropyridine CAS No. 547740-43-2

2-tert-Butoxy-6-chloropyridine

Cat. No.: B1589775
CAS No.: 547740-43-2
M. Wt: 185.65 g/mol
InChI Key: PLDRTFJRLUKTTA-UHFFFAOYSA-N
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Description

2-tert-Butoxy-6-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by tert-butoxy and chlorine groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-6-chloropyridine typically involves the reaction of 2,6-dichloropyridine with potassium tert-butoxide. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the selective substitution of the chlorine atom at the 2-position with the tert-butoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxy-6-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-tert-Butoxy-6-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-6-chloropyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution or coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

  • 2-Chloro-6-ethoxypyridine
  • 2-Chloro-6-methoxypyridine
  • 2-Chloro-6-isopropoxypyridine

Comparison: 2-tert-Butoxy-6-chloropyridine is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. Compared to similar compounds with smaller alkoxy groups, it may exhibit different reaction rates and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where steric hindrance plays a crucial role .

Properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDRTFJRLUKTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475193
Record name 2-tert-Butoxy-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547740-43-2
Record name 2-tert-Butoxy-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butoxy-6-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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